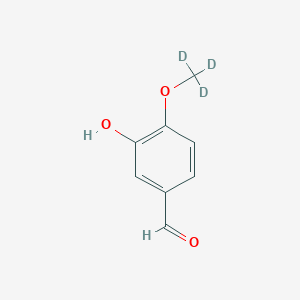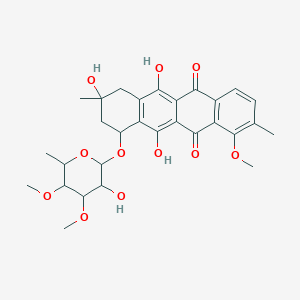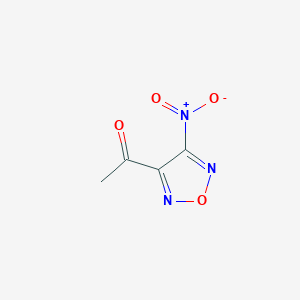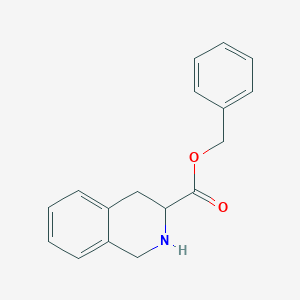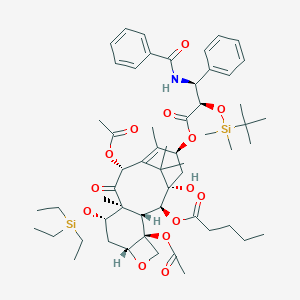
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Descripción general
Descripción
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine . It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with the highest affinity for the 5-HT1A subtype . Subjective effects following 5-MeO-DMT administration include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution .
Molecular Structure Analysis
5-MeO-DMT is a tryptamine alkaloid, an aromatic ether, and a tertiary amine with a molecular weight of 218.298 g/mol and the chemical formula C13H18N2O . It has a similar molecular structure as the classic psychedelics N,N-Dimethyltryptamine (DMT) and psilocybin .Chemical Reactions Analysis
5-MeO-DMT is predominantly eliminated through MAO-A-mediated metabolism . It also shows a relatively high oil/water partition coefficient (3.30) , suggesting that 5-MeO-DMT may easily penetrate various lipoprotein barriers including the BBB .Physical And Chemical Properties Analysis
5-MeO-DMT is a grey solid with a molecular weight of 254.75 g/mol . Its molecular formula is C13H19ClN2O . It has a relatively high oil/water partition coefficient (3.30) , suggesting that 5-MeO-DMT may easily penetrate various lipoprotein barriers including the BBB .Aplicaciones Científicas De Investigación
- Ego Dissolution : 5-MeO-DMT is sui generis among naturally occurring psychoactive substances. It induces unparalleled ego-dissolving effects, leading to a state of nondual consciousness similar to transformative peak experiences .
- 5-HT2 and 5-HT1A Subtypes : 5-MeO-DMT activates serotonin (5-HT) receptors, particularly showing high affinity for the 5-HT2 and 5-HT1A subtypes .
- Anxiolytic and Antidepressant Effects : A 5-HT1A-selective 5-MeO-DMT analogue demonstrated anxiolytic and antidepressant activity in mice without hallucinogenic effects, highlighting therapeutic potential .
Psychedelic and Consciousness Research
Serotonin Receptor Agonism
Mecanismo De Acción
Target of Action
5-Methoxy-N,N-dimethyltryptamine Hydrochloride (5-MeO-DMT.HCl) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptor subtypes . These receptors play a crucial role in regulating mood, anxiety, and cognition.
Mode of Action
5-MeO-DMT.HCl interacts with its targets by binding to the 5-HT1A and 5-HT2A receptors, leading to their activation . This interaction results in a series of downstream effects that contribute to the compound’s psychoactive properties . It’s also suggested that 5-MeO-DMT.HCl might act at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .
Biochemical Pathways
The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl can lead to various downstream effects, including the downregulation of the default mode network, increased global functional connectivity, and neuroplasticity . These changes in neuronal processes underpin the compound’s profound psychological effects.
Pharmacokinetics
The pharmacokinetics of 5-MeO-DMTIt’s known that the compound has a rapid onset and short duration of action . A study in mice has shown that the systemic exposure to 5-MeO-DMT.HCl increases non-proportionally with the increase in dose .
Result of Action
The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl leads to profound psychological effects. These effects include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . The compound’s unparalleled ego-dissolving effects can culminate in a state of nondual consciousness, which is phenomenologically similar to transformative peak experiences described in various ancient contemplative traditions .
Action Environment
The action, efficacy, and stability of 5-MeO-DMT.HCl can be influenced by various environmental factors. For instance, the compound is found in a wide variety of plant species and a single psychoactive toad species, the Colorado River toad . The compound’s action can also be influenced by the individual’s physiological state and the context in which it’s used .
Propiedades
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGOIZRFFFFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N,N-dimethyltryptamine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?
A1: 5-Methoxy-N,N-dimethyltryptamine Hydrochloride crystallizes in the orthorhombic space group Pcab. [] Key structural parameters include: * a = 17.40 Å* b = 22.86 Å* c = 6.98 Å* Z = 8
Q2: How does the structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride compare to other indole derivatives?
A2: The indole nucleus in 5-Methoxy-N,N-dimethyltryptamine Hydrochloride is almost planar and rotated 23.4° relative to the nearly planar side chain. [] This configuration, while unique to the molecule, can be compared with other indole derivatives to understand structure-activity relationships and potentially design new compounds with specific properties.
Q3: What is the role of benzyldimethylbufotenin in relation to 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?
A3: Benzyldimethylbufotenin, also known as 1-benzyl-2-methyl-5-methoxy-N, N-dimethyltryptamine hydrochloride, is a benzyl analog of bufotenin and structurally related to 5-Methoxy-N,N-dimethyltryptamine Hydrochloride. [] Research has shown that benzyldimethylbufotenin acts as a potent antagonist of serotonin, even exhibiting antagonistic effects against serotonin-induced pressor responses in dogs when administered orally. [] This finding suggests potential research avenues exploring the pharmacological relationship and potential interactions between benzyldimethylbufotenin and 5-Methoxy-N,N-dimethyltryptamine Hydrochloride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B134181.png)


